18-Hydroxyoctadeca-2,4,6-trienoic acid
Description
Properties
CAS No. |
873072-89-0 |
|---|---|
Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
18-hydroxyoctadeca-2,4,6-trienoic acid |
InChI |
InChI=1S/C18H30O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h6,8,10,12,14,16,19H,1-5,7,9,11,13,15,17H2,(H,20,21) |
InChI Key |
ZALZJWKAEHMXRH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC=CC=CC=CC(=O)O)CCCCCO |
Origin of Product |
United States |
Preparation Methods
Wittig Reaction-Based Triene Formation
The Wittig reaction, widely used for olefin synthesis, offers a modular route to install conjugated double bonds. A US patent detailing tridecatrienoic acid derivatives demonstrated the use of phosphorus ylides to construct cis and trans double bonds. For this compound:
- Stepwise ylide additions :
- Deprotection : Acidic or fluoride-mediated cleavage of the silyl ether would unveil the C-18 hydroxyl group.
Challenges :
Organometallic Coupling and Chain Elongation
A Chinese patent on bempedoic acid synthesis employed Grignard reagents for carbon-carbon bond formation. Adapting this for this compound:
- Core assembly :
- Hydroxylation :
- Terminal hydroxylation via Sharpless epoxidation followed by reductive opening could introduce the C-18 hydroxyl group.
Optimization :
Hydroxylation of Preformed Trienoic Acids
The PNAS study on mayolenes described enzymatic hydroxylation of linolenic acid derivatives at position 11. For terminal hydroxylation:
- Substrate design : Octadeca-2,4,6-trienoic acid methyl ester.
- Biocatalytic hydroxylation : Cytochrome P450 enzymes (e.g., CYP94A1) selectively oxidize terminal methyl groups to hydroxyls.
- Acid hydrolysis : Conversion of the methyl ester to the free carboxylic acid.
Limitations :
- Enzyme availability and substrate specificity may restrict yield.
- Requires genetic engineering for tailored activity.
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR data for analogous compounds provide benchmarks:
Mass Spectrometry
Chromatographic Purity Assessment
- HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% formic acid), UV detection at 210 nm.
- Impurity profiling : Genotoxic impurities (e.g., alkyl halides) monitored per ICH guidelines.
Challenges and Methodological Optimization
Stereochemical Control
The E/Z configuration of double bonds significantly impacts biological activity. Strategies include:
Protecting Group Strategies
Chemical Reactions Analysis
Types of Reactions
18-Hydroxyoctadeca-2,4,6-trienoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional hydroxyl or keto groups.
Reduction: Reduction reactions can convert the triene system into a more saturated form.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
Major products formed from these reactions include various hydroxylated or keto derivatives, as well as saturated fatty acids depending on the specific reaction conditions employed .
Scientific Research Applications
18-Hydroxyoctadeca-2,4,6-trienoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study oxidation and reduction reactions of fatty acids.
Biology: Its role in biological systems, particularly in lipid metabolism and signaling pathways, is of interest.
Medicine: Potential therapeutic applications are being explored, including its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 18-Hydroxyoctadeca-2,4,6-trienoic acid involves its interaction with specific molecular targets and pathways. For example, it can modulate lipid signaling pathways by acting as a ligand for certain receptors or enzymes involved in lipid metabolism. The hydroxyl group at the 18th position plays a crucial role in its biological activity, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- PPARγ Activation: Compounds with conjugated trienes (Octa, A02) show strong PPARγ agonism, critical for anti-cancer and anti-EMT effects. The hydroxyl group in this compound may position it as a ligand, but empirical validation is needed .
- Structural Stability : Methoxy substitution (A02) improves metabolic stability over hydroxylated analogs, suggesting that functional group positioning influences bioavailability .
- Chain Length vs. Function : Longer chains (C18) may enhance tissue retention, while shorter chains (C8–C10) improve diffusion rates .
Q & A
Basic Research Questions
Q. What are the optimal chromatographic conditions for separating 18-Hydroxyoctadeca-2,4,6-trienoic acid from complex biological matrices?
- Methodological Answer : Reverse-phase HPLC with a C18 column is widely used. Mobile phases typically combine acetonitrile and water (acidified with 0.1% formic acid) in gradient elution mode. Detection via UV absorbance (205–220 nm) or tandem mass spectrometry (MS/MS) enhances specificity. Calibration curves using synthetic standards are critical for quantification .
- Data Considerations : Include retention time reproducibility and spike-recovery tests to validate separation efficiency. Raw chromatographic data should be archived in appendices, with processed data (e.g., peak area ratios) in the main text .
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
- Methodological Answer : Combine NMR (¹H and ¹³C) and IR spectroscopy. Key NMR signals include hydroxyl protons (δ 1.5–2.5 ppm) and conjugated triene protons (δ 5.3–5.8 ppm). IR stretches for hydroxyl (-OH, ~3200 cm⁻¹) and carboxylic acid (-COOH, ~1700 cm⁻¹) groups are diagnostic. Compare spectra with published data for analogous hydroxy fatty acids .
- Validation : Cross-validate with high-resolution MS to confirm molecular formula (C₁₈H₃₀O₃) and isotopic patterns .
Q. What in vitro models are suitable for preliminary assessment of the compound’s anti-inflammatory activity?
- Methodological Answer : Use lipopolysaccharide (LPS)-stimulated macrophage models (e.g., RAW 264.7 cells) to measure cytokine suppression (e.g., TNF-α, IL-6) via ELISA. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are essential. Include positive controls (e.g., dexamethasone) and cytotoxicity assays (MTT or LDH) to exclude false positives .
Advanced Research Questions
Q. How can contradictory data on the pro- vs. anti-inflammatory effects of this compound be resolved?
- Methodological Answer : Discrepancies may arise from cell-type specificity or concentration-dependent effects. Conduct parallel experiments in primary vs. immortalized cells, and test a broader concentration range. Use transcriptomic profiling (RNA-seq) to identify divergent signaling pathways (e.g., NF-κB vs. PPAR-γ) .
- Statistical Approach : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare groups. Report effect sizes and confidence intervals to contextualize biological significance .
Q. What experimental strategies can elucidate the metabolic fate of this compound in vivo?
- Methodological Answer : Use stable isotope-labeled tracers (e.g., ¹³C-labeled compound) in rodent models. Collect plasma, urine, and tissues for LC-MS/MS analysis to identify metabolites (e.g., β-oxidation products or glucuronide conjugates). Pharmacokinetic parameters (AUC, Cₘₐₓ, t₁/₂) should be derived using non-compartmental modeling .
- Data Integration : Map metabolites to pathways (e.g., KEGG) and correlate with phenotypic outcomes (e.g., lipid peroxidation markers) .
Q. How should researchers design studies to investigate the compound’s dual role in oxidative stress modulation?
- Methodological Answer : Employ redox-sensitive fluorescent probes (e.g., DCFH-DA for ROS) in cell models under varying oxygen tensions (normoxia vs. hypoxia). Pair with enzymatic assays (e.g., SOD, GPx activity) and lipid peroxidation markers (MDA levels). Use factorial designs to test interactions between concentration and oxidative stress inducers (e.g., H₂O₂) .
- Contradiction Management : Predefine exclusion criteria for outliers and perform sensitivity analyses to assess robustness .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
